5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Description
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a substituted pyrrolidine ring at the 5-position of the thiophene core. This structural complexity suggests applications in pharmaceutical chemistry, where pyrrolidine moieties are commonly employed as bioactive scaffolds.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-7-3-11(4-9(7)14)10-2-1-8(6-13)15-10/h1-2,6-7,9,12,14H,3-5H2 |
InChI Key |
WUCSVTQWKYBRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=CC=C(S2)C=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can be achieved through a multi-step process:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through a cyclization reaction.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Thiophene Ring Formation: The thiophene ring can be constructed through a series of reactions involving sulfur-containing reagents.
Aldehyde Group Introduction: The aldehyde group can be introduced via formylation reactions using reagents such as formic acid or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH2OH) and aldehyde (-CHO) groups undergo oxidation under controlled conditions:
-
Hydroxymethyl oxidation : Converts to a carboxylic acid (-COOH) using oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 0–25°C.
-
Aldehyde oxidation : Transforms into a carboxylic acid (-COOH) with strong oxidizers like KMnO4 in acidic or neutral aqueous media.
| Reaction Site | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Hydroxymethyl | PCC/DCM | 0–25°C, 6–12 hr | Carboxylic acid | 75–85 |
| Aldehyde | KMnO4/H2O | 60–80°C, 3–5 hr | Carboxylic acid | 60–70 |
Reduction Reactions
The aldehyde group is selectively reduced to a primary alcohol (-CH2OH) using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C):
-
NaBH4 : Operates in methanol/THF at 0°C, achieving >90% conversion.
-
Catalytic hydrogenation : Requires H2 gas (1–3 atm) and palladium catalysts, yielding 80–85% alcohol.
| Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| NaBH4 | MeOH/THF | 0°C | Thiophene-2-methanol | 92 |
| H2/Pd-C | EtOAc | 25°C | Thiophene-2-methanol | 83 |
Nucleophilic Substitution
The aldehyde group participates in nucleophilic additions:
-
Condensation with amines : Forms Schiff bases (imines) with primary amines like aniline or benzylamine in ethanol under reflux.
-
Hydrazine derivatives : Reacts with hydrazines to yield hydrazones, useful in medicinal chemistry.
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Aniline | EtOH, reflux, 4 hr | N-Phenyl imine | 78 |
| Hydrazine | H2O/EtOH, 25°C | Hydrazone | 88 |
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocyclic systems:
-
Triazole formation : Reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives .
-
Pyrrolidine ring modifications : Base-mediated cyclization forms fused bicyclic structures .
| Reagents | Catalyst | Product | Application |
|---|---|---|---|
| Sodium azide | CuI | 1,2,3-Triazole | Bioactive intermediates |
| K2CO3/MeCN | None | Bicyclic pyrrolidine | Drug discovery |
Cross-Coupling Reactions
The thiophene ring enables palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura coupling : Reacts with aryl boronic acids to form biaryl systems, enhancing π-conjugation.
| Partner | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | DME, 80°C | 65 |
Functional Group Interconversion
The hydroxymethyl group undergoes esterification or etherification:
-
Esterification : Acetic anhydride/pyridine converts -CH2OH to -CH2OAc (85% yield).
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form ethers.
Stability and Side Reactions
-
Aldehyde dimerization : Occurs in aqueous alkaline conditions, forming aldol adducts.
-
Thermal decomposition : Degrades above 150°C, releasing CO and H2O.
Scientific Research Applications
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound with a variety of applications in scientific research. Its unique structure, featuring a pyrrolidine ring fused with a thiophene moiety, along with hydroxymethyl and aldehyde functional groups, allows for diverse chemical reactivity, making it a subject of interest in both synthetic chemistry and biological research. The molecular formula of the compound is C10H13NO3S .
Scientific Research Applications
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several notable applications:
- Medicinal Chemistry The compound possesses significant potential for applications in medicinal chemistry due to its structural features that facilitate interactions with biological targets. Research indicates that compounds with similar structures often show promising results in pharmacological studies, highlighting the potential of this compound in drug development.
- Drug Design The compound's interactions with biological molecules are crucial for understanding its mechanism of action. Studies have shown that it can modulate enzyme activity and receptor signaling, which may lead to therapeutic applications. Specific interaction pathways depend on the context of use, such as in drug design or biochemical assays.
Compound Variations
The presence of the thiophene ring imparts unique electronic properties compared to its furan or benzene analogs. The combination of hydroxyl and aldehyde groups enhances its reactivity profile, providing opportunities for diverse chemical transformations not readily available in similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde | Furan ring instead of thiophene | Different electronic properties due to furan |
| 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-y]benzaldehyde | Benzene ring instead of thiophene | Aromatic stability influences reactivity |
| 5-[3-Hydroxymethylpyrrolidinyl]-thiophene derivatives | Variations in substituents on thiophene | Modified biological activity based on substituents |
Mechanism of Action
The mechanism of action of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Inhibition of Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulation of Receptor Activity: Interacting with receptors on cell surfaces and altering their signaling pathways.
Interaction with Biomolecules: Binding to proteins or nucleic acids and affecting their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The target compound is distinguished from other thiophene-2-carbaldehyde derivatives by its pyrrolidine-based substituent , which introduces stereochemical complexity and multiple hydroxyl groups. Key structural comparisons include:
- 5-(Hydroxymethyl)thiophene-2-carbaldehyde: Substituted with a hydroxymethyl (–CH₂OH) group at the 5-position, enabling straightforward hydrogenolysis to 5-methyl-2-thiophenecarboxaldehyde .
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde : Features an electron-donating 4-methoxyphenyl group, enhancing aromaticity and altering electronic properties compared to aliphatic substituents .
Reactivity and Chemical Behavior
- Catalytic Hydrogenation :
- The hydroxymethyl derivative achieves 98% yield of 5-methyl-2-thiophenecarboxaldehyde under Pt1/Nb₂O₅-Ov catalysis, demonstrating high selectivity for C–O bond cleavage .
- In contrast, the pyrrolidine substituent in the target compound may impede hydrogenation due to steric hindrance or participation of hydroxyl groups in catalyst interactions.
- Electronic Effects :
- The methoxyphenyl group in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde likely stabilizes the aldehyde via resonance, whereas the pyrrolidine’s hydroxyl groups could increase electrophilicity at the aldehyde carbon.
Data Table: Comparative Analysis of Thiophene-2-carbaldehyde Derivatives
Research Findings
- Catalytic Studies: Pt1/Nb₂O₅-Ov catalysts show high selectivity for C–O bond hydrogenolysis in hydroxymethyl-substituted thiophenes, but analogous reactions with pyrrolidine derivatives may require tailored catalysts to address steric or electronic challenges .
- Commercial Availability : Suppliers like GEO Organics offer structurally related thiophene carbaldehydes (e.g., methoxyphenyl derivatives) in research-to-production quantities, underscoring their utility as synthetic intermediates .
Biological Activity
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound notable for its unique structural features, including a thiophene ring, a pyrrolidine moiety, and both hydroxymethyl and aldehyde functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various enzymes and receptors.
Chemical Structure and Properties
The molecular formula of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is , and it has a molecular weight of 227.28 g/mol. The presence of the thiophene ring contributes distinct electronic properties that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol |
| CAS Number | 1936396-90-5 |
Biological Activity
Research indicates that 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde exhibits various biological activities, primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. Some notable activities include:
- Antiviral Activity : Thiophene derivatives have shown effectiveness against viruses such as Ebola, indicating that similar compounds may possess antiviral properties through inhibition of viral replication mechanisms .
- Antibacterial and Antifungal Properties : Studies on pyrrolidine derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating bacterial infections .
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially serving as an inhibitor. This property is crucial for drug design targeting metabolic pathways involved in disease states.
The biological activity of this compound is largely dependent on its interactions with biological molecules. It may act through:
- Binding to Receptors : The aldehyde group can facilitate interactions with protein receptors, influencing downstream signaling pathways.
- Modulation of Enzyme Activity : By binding to active sites of enzymes, the compound can alter their function, which may result in therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiophene derivatives similar to 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde:
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves several chemical transformations that enhance yield and efficiency. Key synthetic routes often include oxidation and reduction steps using common reagents like potassium permanganate or sodium borohydride.
This compound's unique properties position it as a promising candidate for further development in medicinal chemistry, particularly in drug discovery aimed at targeting viral infections or bacterial diseases.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-carbaldehyde derivatives are often functionalized at the 5-position using pyrrolidine precursors under acidic or basic conditions. Evidence from similar thiophene carbaldehyde compounds suggests that chloromethylation and thioacetalization (e.g., using propane-1-thiol or formaldehyde in the presence of ZnCl₂) are viable pathways . Optimization involves adjusting reaction temperature (e.g., 0–30°C), stoichiometry of reagents (e.g., 1:1.2 aldehyde:pyrrolidine derivative), and purification via column chromatography with ethyl acetate/hexane gradients.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., thiophene C-H signals at δ 7.2–7.8 ppm and aldehyde protons at δ 9.8–10.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₅NO₃S).
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) to resolve stereochemistry at the pyrrolidine hydroxy and hydroxymethyl groups.
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer : The aldehyde group is prone to oxidation, requiring storage under inert atmospheres (argon/nitrogen) at –20°C. Stability studies in D₂O or PBS buffer (pH 7.4) at 25°C over 24–72 hours, monitored via HPLC, can assess degradation. For oxidative stability, avoid H₂O₂ or strong acids, as sulfoxide/sulfone byproducts may form .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s excited-state behavior or intramolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Excited-State Intramolecular Proton Transfer (ESIPT) : Predicted for hydroxy-pyrrolidine moieties, similar to anti-Kasha behavior observed in 3-HTCA derivatives .
- Conformational Stability : Assess energy barriers for rotation around the thiophene-pyrrolidine bond.
- Experimental validation via time-resolved fluorescence spectroscopy (nanosecond-to-picosecond scales) can correlate computed transitions with observed emission spectra.
Q. What strategies resolve contradictions in reaction yields or byproduct formation during scale-up?
- Methodological Answer : Contradictions often arise from:
- Incomplete Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) to isolate oligomers or chloromethylated side products .
- Kinetic vs. Thermodynamic Control : Adjust reaction time (e.g., 12 vs. 48 hours) and monitor intermediates via TLC. For example, rapid polycondensation of formaldehyde-bridged oligomers may require quenching with ice-cold methanol .
Q. How can this compound serve as a precursor for functional materials (e.g., organic semiconductors)?
- Methodological Answer : The aldehyde group enables Schiff-base formation or cross-coupling (e.g., Suzuki-Miyaura) to create D-A-D chromophores. For instance:
- Condense with aromatic amines (e.g., 4-methoxyaniline) to form conjugated imines for organic solar cells .
- Coordinate with transition metals (e.g., Ru or Ir) for luminescent complexes. Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-vis absorption (λₐᵦₛ ~450 nm for charge-transfer bands).
Q. What are the challenges in characterizing stereochemical outcomes at the pyrrolidine moiety?
- Methodological Answer : The 3-hydroxy and 4-hydroxymethyl groups create multiple stereocenters. Use:
- Chiral HPLC : With amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol eluents.
- Vibrational Circular Dichroism (VCD) : To distinguish enantiomers via C-O and C-N stretching modes (1200–1500 cm⁻¹) .
Methodological Notes
- Data Contradictions : Discrepancies in reaction outcomes (e.g., oxidation products) should be addressed by repeating experiments under strictly anhydrous conditions or using alternative oxidizing agents (e.g., TEMPO/O₂ instead of H₂O₂) .
- Advanced Characterization : For non-crystalline samples, dynamic NMR (VT-NMR) can probe rotational barriers, while MALDI-TOF-MS identifies oligomeric species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
